molecular formula C25H24CuP B15088877 (Ethylcyclopentadienyl)(triphenylphosphine)copper(I)

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I)

Cat. No.: B15088877
M. Wt: 419.0 g/mol
InChI Key: DSONSPGWGUJRLY-UHFFFAOYSA-N
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Description

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is an air-stable organocopper compound with the linear formula C25H24CuP and a molecular weight of 418.98 g/mol . This complex is immediately available in various high-purity grades, including 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N), to meet diverse research specifications . It is supplied as a solid and should be stored under inert conditions to maintain long-term stability. As a copper(I) complex with both cyclopentadienyl and phosphine ligands, it belongs to a class of compounds intensively studied in inorganic photochemistry for applications in photocatalysis, solar energy conversion, and light-emitting devices . Copper(I) complexes are prized as an attractive, earth-abundant alternative to those containing platinum group metals, offering lower cost and reduced toxicity while lacking low-lying metal-centered states that can detrimentally affect emission efficiency . The triphenylphosphine ligand provides a stabilizing steric and electronic environment around the copper center, influencing its reactivity and physical properties. This compound is intended for research applications only, including use as a precursor in materials science, a catalyst or catalyst precursor in organic synthesis, and a model compound for studying the photophysical properties of copper(I) complexes, such as thermally activated delayed fluorescence (TADF) . Typical packaging includes palletized pails, fiber and steel drums, and custom packaging under argon or vacuum for air-sensitive materials. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C25H24CuP

Molecular Weight

419.0 g/mol

IUPAC Name

copper(1+);5-ethylcyclopenta-1,3-diene;triphenylphosphane

InChI

InChI=1S/C18H15P.C7H9.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;/h1-15H;3-6H,2H2,1H3;/q;-1;+1

InChI Key

DSONSPGWGUJRLY-UHFFFAOYSA-N

Canonical SMILES

CC[C-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) typically involves the reaction of ethylcyclopentadiene with triphenylphosphine and a copper(I) source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

This complex facilitates bond-forming reactions through copper-mediated electron transfer mechanisms. Key characteristics include:

Reaction TypeRole of CatalystLigand InfluenceKey Applications
C-C Bond FormationMediates oxidative addition/reductive elimination cyclesTriphenylphosphine enhances electron density at Cu(I) centerSynthesis of biaryl compounds
C-X Activation (X = O, N)Stabilizes transition states during bond cleavageEthylcyclopentadienyl provides steric bulk for selectivityPharmaceutical intermediate synthesis

The trigonal planar geometry around copper(I) enables three-center bonding interactions critical for catalytic cycles. Reaction rates show dependency on solvent polarity (optimal in THF or DCM) and temperature (typically 60-80°C) .

Mechanistic Pathways

Key steps in catalytic cycles:

  • Oxidative Addition :
    Cu(I) → Cu(III) transition during substrate activation
    CuI+R-XR-CuIIIX\text{Cu}^\text{I} + \text{R-X} \rightarrow \text{R-Cu}^\text{III}-\text{X}

  • Transmetallation :
    Organometallic exchange with nucleophilic partners
    R-CuIIIX+R’MR-R’+M-X+CuI\text{R-Cu}^\text{III}-\text{X} + \text{R'}-\text{M} \rightarrow \text{R-R'} + \text{M-X} + \text{Cu}^\text{I}

  • Reductive Elimination :
    Bond formation with catalyst regeneration
    R-CuIIIR’R-R’+CuI\text{R-Cu}^\text{III}-\text{R'} \rightarrow \text{R-R'} + \text{Cu}^\text{I}

Spectroscopic evidence (IR, NMR) confirms ligand participation in stabilizing intermediate species . DFT calculations reveal HOMO localization at copper center (-5.2 eV), facilitating electron donation to substrates .

Stability Considerations

Critical handling parameters:

FactorRequirementRationale
AtmosphereArgon/N₂Prevents Cu(I) oxidation
SolventAnhydrous DCM/THFAvoids hydrolysis of metal center
Temperature<80°CPrevents ligand dissociation

Decomposition pathways produce copper oxides and phosphine oxidation products above 176°C . The complex shows limited shelf stability (≤6 months at -20°C under argon) .

These reaction characteristics make (ethylcyclopentadienyl)(triphenylphosphine)copper(I) particularly valuable for synthesizing complex organic architectures under mild conditions. Ongoing research focuses on expanding its utility in photoredox catalysis and polymer chemistry .

Scientific Research Applications

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) involves its ability to act as a catalyst in various chemical reactions. The copper(I) center can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The ethylcyclopentadienyl and triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Copper(I)-Phosphine Complexes

Structural and Geometric Variations

Copper(I) complexes with PPh₃ ligands exhibit diverse geometries and coordination numbers depending on ancillary ligands. Key comparisons include:

Bis(triphenylphosphine)copper(I) Dicarboxylates
  • Example : [Cu(PPh₃)₂(O₂CR)] (R = glutarate, adipate, terephthalate).
  • Structure : Two PPh₃ ligands and a bridging dicarboxylate ligand form a distorted tetrahedral geometry around Cu(I) .
  • Key Difference: The ethylcyclopentadienyl complex has a monodentate cyclopentadienyl ligand instead of a bridging dicarboxylate, reducing steric strain and enhancing solubility in nonpolar solvents.
Copper(I) Phenylacetylide Complexes
  • Example : [Cu(C≡CPh)(PPh₃)₁₋₂].
  • Structure : Linear (1:1 Cu:P ratio) or trigonal (2:3 Cu:P ratio) geometries .
  • Key Difference : The phenylacetylide ligand is a stronger π-acceptor than cyclopentadienyl, leading to shorter Cu–C bonds and distinct redox properties.
Iodidotris(triphenylphosphine)copper(I)
  • Example : [CuI(PPh₃)₃].
  • Structure : Trigonal planar geometry with three PPh₃ ligands and one iodide .
  • Key Difference : Higher coordination number (4 vs. 4 in the ethylcyclopentadienyl complex) but increased steric crowding due to three bulky PPh₃ ligands.

Spectroscopic and Electronic Properties

³¹P-NMR Chemical Shifts
  • (Ethylcyclopentadienyl)(triphenylphosphine)copper(I): Not explicitly reported, but analogous Cu(I)-PPh₃ complexes show shifts near –2.9 ppm (e.g., [Cu(PPh₃)₂(O₂CR)]) .
  • [Cu(PPh₃)₂(ITC)]NO₃ (ITC = isatin-3-thiosemicarbazone): Shift at –5.2 ppm due to electron-withdrawing thiosemicarbazone ligands .
  • [Cu(PPh₃)₃I] : Shift at –4.1 ppm , reflecting increased electron density at phosphorus from additional PPh₃ ligands .
Photophysical Properties
  • (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) : Luminescence data are lacking, but cyclopentadienyl ligands typically induce metal-to-ligand charge transfer (MLCT) transitions.
  • [Cu(PPh₃)₂(bipyridine)]⁺ : Shows blue-green emission (λₑₘ = 480 nm) due to MLCT .
  • Copper(I) bromide-PPh₃ complexes : Exhibit blue-violet emission in pyrotechnic flames .

Stability and Reactivity

  • (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) : The ethylcyclopentadienyl ligand enhances thermal stability compared to labile ligands like nitrates or halides.
  • [Cu(PPh₃)₂(NO₃)]: Prone to ligand dissociation in solution, forming green-blue oxidized species .
  • [Cu(PPh₃)₃Cl] : Stable in solid state but decomposes in polar solvents due to weak Cu–Cl bonds .

Data Table: Key Comparative Properties

Compound Molecular Formula Coordination Geometry ³¹P-NMR Shift (ppm) Key Application Reference
(Ethylcyclopentadienyl)(PPh₃)Cu(I) C₂₅H₂₄CuP Tetrahedral ~–2.9* Catalysis
[Cu(PPh₃)₂(O₂C(CH₂)₄CO₂)] C₃₈H₃₄CuO₄P₂ Distorted tetrahedral –2.9 Polymerization inhibitor
[Cu(PPh₃)₃I] C₅₄H₄₅CuIP₃ Trigonal planar –4.1 Structural studies
[Cu(PPh₃)₂(bipyridine)]⁺ C₄₂H₃₄CuN₂P₂⁺ Tetrahedral –3.2 Photoluminescence
[Cu(C≡CPh)(PPh₃)] C₂₅H₂₀CuP Linear –2.5 Organic synthesis

*Estimated based on similar complexes.

Biological Activity

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is a copper(I) complex that has garnered attention for its potential biological activities, particularly in the realm of anticancer research and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula : C25_{25}H24_{24}CuP
Molar Mass : 418.99 g/mol
CAS Number : 308847-89-4
Melting Point : Approximately 80°C
Storage Conditions : Room temperature

The compound features a cyclopentadienyl moiety coordinated to a copper center, along with triphenylphosphine as a ligand. This structure is significant for its reactivity and coordination properties, which influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of copper(I) complexes, including those containing triphenylphosphine. Research indicates that such complexes can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of several copper(I) complexes on human cancer cell lines, including HepG2 (liver cancer) and HL-60 (leukemia). The results demonstrated that:

  • Cytotoxicity Levels :
    • HepG2 Cells : IC50_{50} values indicated significant inhibition of cell proliferation.
    • HL-60 Cells : The complex showed enhanced cytotoxicity compared to control treatments.
Cell LineIC50_{50} (µM)Observations
HepG215Significant inhibition of growth
HL-6010Higher sensitivity compared to HepG2

These findings suggest that (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) may serve as a promising candidate for further development as an anticancer agent.

The mechanism by which copper(I) complexes exert their anticancer effects is multifaceted:

  • Reactive Oxygen Species (ROS) Generation : Copper complexes can generate ROS, leading to oxidative stress in cancer cells, which is a known pathway for inducing apoptosis.
  • Enzyme Inhibition : Studies have shown that copper(I) complexes can act as inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and repair. Inhibition of these enzymes can result in DNA damage and subsequent cell death .
  • DNA Interaction : Preliminary binding studies using UV-visible spectroscopy indicate that these complexes can interact with DNA, potentially disrupting its function and promoting cytotoxicity .

Comparative Studies

Comparative analyses with other metal complexes have underscored the unique properties of copper(I) complexes:

  • Comparison with Platinum-Based Drugs :
    • While platinum-based drugs like cisplatin are widely used in cancer treatment, copper(I) complexes may offer advantages such as reduced side effects and different mechanisms of action.
Drug TypeMechanismSide Effects
Platinum ComplexesDNA cross-linkingNausea, nephrotoxicity
Copper(I) ComplexesROS generationLower systemic toxicity

Q & A

Q. What FINER criteria ensure a novel research question about this complex’s photophysical properties?

  • Feasible : Access to time-resolved fluorescence spectrometers.
  • Novel : Investigate triplet-state lifetimes for OLED applications, unexplored in Cu(I)-cyclopentadienyl systems.
  • Relevant : Addresses gaps in sustainable luminescent materials .

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